molecular formula C18H14FN3O3 B11034953 (5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione

(5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B11034953
M. Wt: 339.3 g/mol
InChI Key: GKGIOICIIJZWKQ-UHFFFAOYSA-N
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Description

(5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a pyrimidine-dione core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione typically involves multiple steps, including the formation of the pyrimidine-dione core and the introduction of the fluorophenyl and hydroxy groups. Common synthetic routes may involve the use of reagents such as fluorobenzene, ethylidene compounds, and various catalysts to facilitate the reactions. Reaction conditions often include controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

5-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C18H14FN3O3/c1-11(20-13-9-7-12(19)8-10-13)15-16(23)21-18(25)22(17(15)24)14-5-3-2-4-6-14/h2-10,24H,1H3,(H,21,23,25)

InChI Key

GKGIOICIIJZWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)F)C2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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